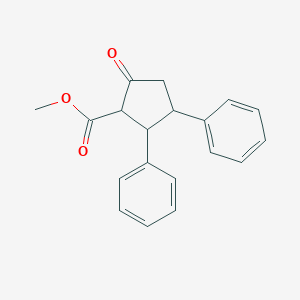
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with phenyl groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate typically involves the reaction of cyclopentanone derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the use of Grignard reagents to introduce phenyl groups followed by esterification to form the carboxylate ester . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxocyclopentanecarboxylate
- Methyl 2-imino-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate
- 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid
Uniqueness
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate (C₁₉H₁₈O₃) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and research findings.
1. Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C₁₉H₁₈O₃
- Molecular Weight: 294.35 g/mol
- CAS Number: 10498-83-6
The compound features a cyclopentanone ring substituted with two phenyl groups and a methoxycarbonyl group. Its structure can be represented as follows:
2. Synthesis
The synthesis of this compound typically involves acyloin-type condensation reactions. One common method includes using sodium sand and dry ether with appropriate starting materials such as ethyl cinnamate . The reaction conditions and yields can vary based on the specific methodology employed.
3.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
3.2 Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, indicating its potential utility in preventing oxidative stress-related diseases .
3.3 Cytotoxic Effects
Preliminary cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
4. Case Studies
Several case studies have documented the biological activities of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Significant antibacterial activity against E. coli and S. aureus | Disk diffusion method |
| Study B | Effective free radical scavenging | DPPH assay |
| Study C | Induction of apoptosis in human cancer cell lines | MTT assay |
5. Conclusion
This compound presents promising biological activities, particularly in antimicrobial and antioxidant domains, along with potential anticancer properties. Further research is warranted to explore its mechanism of action and therapeutic applications.
Properties
CAS No. |
10498-83-6 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-22-19(21)18-16(20)12-15(13-8-4-2-5-9-13)17(18)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3 |
InChI Key |
XWONOEHGZUPKLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















